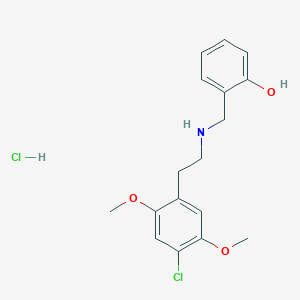

25C-NBOH hydrochloride

Description

Properties

IUPAC Name |

2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSWPCDXODCJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346409 | |

| Record name | 25C-NBOH hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-20-0 | |

| Record name | 25C-NBOH hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

25C-NBOH hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, pharmacology, and analytical methodologies related to 25C-NBOH hydrochloride. 25C-NBOH is a potent and selective serotonin 5-HT2A receptor agonist, making it a valuable research tool for investigating the roles of this receptor in neuroscience and pharmacology.

Chemical Properties and Structure

This compound is the salt form of 25C-NBOH, a synthetic phenethylamine derivative. It is structurally derived from 2C-C through the addition of an N-(2-hydroxybenzyl) group to the amine.[1][2][3][4] This modification significantly enhances its affinity and selectivity for the 5-HT2A receptor.[1][5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride | [1][7] |

| Synonyms | 2C-C-NBOH HCl, NBOH-2CC HCl | [3][7] |

| CAS Number | 1539266-20-0 | [1][2][8] |

| Molecular Formula | C₁₇H₂₀ClNO₃ • HCl | [1][9] |

| Formula Weight | 358.3 g/mol | [1][9] |

| Appearance | White crystalline solid | [1][7][9] |

| Purity | ≥98% | [1][9] |

| Solubility | DMF: 10 mg/ml; DMSO: 3 mg/ml; Ethanol: 5 mg/ml; DMF:PBS (pH 7.2) (1:10): 0.09 mg/ml | [1] |

Table 2: Structural Identifiers for 25C-NBOH

| Identifier | Value | Reference(s) |

| SMILES | ClC1=CC(OC)=C(CCNCC2=C(O)C=CC=C2)C=C1OC.Cl | [1][9] |

| InChI | InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H | [1] |

| InChI Key | AGSWPCDXODCJBI-UHFFFAOYSA-N | [1] |

Pharmacological Profile

25C-NBOH is characterized by its high agonist potency at the serotonin 5-HT2A receptor, with significant selectivity over the 5-HT2C subtype.[1][2][4][9] This selectivity makes it a more precise tool for studying 5-HT2A-mediated pathways compared to less selective compounds.

Table 3: Receptor Functional Activity of 25C-NBOH

| Receptor | Assay Type | Value (EC₅₀) | Reference(s) |

| 5-HT₂ₐ | Functional Agonism | ~0.40 nM | [1][2][4][9] |

| 5-HT₂c | Functional Agonism | ~15 nM | [1][2][4][9] |

Mechanism of Action and Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq subunit.[5][10][11][12] Upon agonist binding by 25C-NBOH, the receptor undergoes a conformational change, activating the Gαq protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol triphosphate (IP₃) and diacylglycerol (DAG).[10][11][12] IP₃ diffuses through the cytoplasm to stimulate the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][11][12] This cascade is central to the physiological and behavioral effects mediated by 5-HT2A receptor activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of this compound. The following sections provide representative protocols for its synthesis and in vitro characterization.

Synthesis of this compound

The synthesis of 25C-NBOH is typically achieved via a two-step, one-pot reductive amination reaction, as described by Hansen et al. (2014).[8] This involves the initial formation of an imine between 2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine (2C-C) and 2-hydroxybenzaldehyde, followed by reduction of the imine to the secondary amine.

Methodology:

-

Imine Formation: To a suspension of 2C-C hydrochloride (1.0 eq) and 2-hydroxybenzaldehyde (1.1 eq) in ethanol, triethylamine (1.0 eq) is added. The mixture is stirred at room temperature until imine formation is complete, typically monitored by TLC or GC (0.5-3 hours).[8]

-

Reduction: Sodium borohydride (2.0 eq) is added to the reaction mixture, which is then stirred for an additional 30 minutes.[8]

-

Workup: The reaction mixture is concentrated under reduced pressure. The resulting residue is partitioned between dichloromethane (CH₂Cl₂) and water. The aqueous layer is further extracted with CH₂Cl₂.[8]

-

Purification: The combined organic extracts are dried (e.g., over Na₂SO₄), filtered, and evaporated. The crude product (free base) is purified by flash chromatography.[8]

-

Salt Formation: The purified free base is dissolved in ethanol, and an ethanolic HCl solution is added. The final hydrochloride salt is precipitated, often with the addition of diethyl ether, collected by filtration, and dried under vacuum.[8]

In Vitro Assay: Radioligand Competition Binding

This assay determines the binding affinity (Kᵢ) of 25C-NBOH by measuring its ability to displace a known radiolabeled antagonist, such as [³H]ketanserin, from the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2A receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

-

Assay Setup: In a 96-well plate, the following are added:

-

Total Binding: Cell membrane suspension, [³H]ketanserin, and assay buffer.

-

Non-specific Binding: Cell membrane suspension, [³H]ketanserin, and a high concentration of a non-labeled antagonist (e.g., 10 µM ketanserin).

-

Competition: Cell membrane suspension, [³H]ketanserin, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.[13]

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold wash buffer.[8]

-

Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured in counts per minute (CPM) using a microplate scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific CPM from total CPM. The data are plotted as the percentage of specific binding versus the log concentration of 25C-NBOH. The IC₅₀ (concentration inhibiting 50% of specific binding) is determined using non-linear regression, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

In Vitro Assay: Calcium Flux Functional Assay

This assay measures the functional potency (EC₅₀) of 25C-NBOH by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation.

Methodology:

-

Cell Plating: Adherent cells stably expressing the human 5-HT2A receptor are plated in a 96- or 384-well black-walled, clear-bottom microplate and incubated to form a monolayer.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). The plate is incubated (e.g., for 1 hour at 37°C) to allow the cells to uptake the dye.

-

Compound Addition & Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR™, FlexStation). A baseline fluorescence reading is established.

-

Agonist Stimulation: Varying concentrations of this compound are automatically injected into the wells.

-

Data Recording: The fluorescence intensity is monitored over time to capture the peak response corresponding to the intracellular calcium release.

-

Data Analysis: The peak fluorescence response is plotted against the log concentration of 25C-NBOH. The data are fitted to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of 25C-NBOH that elicits 50% of the maximal response.

Analytical Characterization

Accurate identification and quantification of this compound require specific analytical techniques, primarily mass spectrometry coupled with chromatography.

Table 4: Analytical Methodologies for 25C-NBOH

| Technique | Key Considerations and Parameters | Reference(s) |

| GC-MS | Thermal Instability: 25C-NBOH is prone to degradation under typical GC conditions, often breaking down to 2C-C.[3][7] Derivatization: Required for reliable analysis. Acetylation with acetic anhydride is a common method.[7] Column: Agilent J&W DB-1 (or similar non-polar column).[7] Ionization: Electron Ionization (EI) at 70eV. | [3][7] |

| LC-QTOF-MS | Method: Preferred method due to no thermal degradation. Column: C18 reverse-phase column (e.g., Phenomenex® Kinetex C18).[7] Mobile Phase: Gradient elution with ammonium formate buffer and a mixture of methanol/acetonitrile.[7] Ionization: Electrospray Ionization (ESI), positive mode. Detection: High-resolution mass spectrometry provides accurate mass for confirmation. The protonated molecular ion [M+H]⁺ is observed.[7] | [7] |

Detailed Protocol: LC-QTOF-MS Analysis

The following provides a representative protocol based on established methods for the analysis of novel psychoactive substances.[7]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). For analysis, a dilute working solution is prepared by diluting the stock in the initial mobile phase.

-

Instrumentation: A UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Chromatographic Conditions:

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[7]

-

Mobile Phase A: 10 mM Ammonium formate, pH 3.0.[7]

-

Mobile Phase B: 50:50 Methanol/Acetonitrile.[7]

-

Gradient: A time-based gradient from high aqueous (e.g., 95% A) to high organic (e.g., 95% B).[7]

-

Flow Rate: ~0.5 mL/min.

-

Injection Volume: 1-10 µL.[7]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive.

-

Scan Mode: Full scan (TOF-MS) and targeted MS/MS or SWATH® acquisition for fragmentation data.[7]

-

Mass Range: m/z 100-510.[7]

-

Data Acquisition: The accurate mass of the protonated molecule ([M+H]⁺) is measured. Product ion spectra are acquired to confirm the structure by fragmentation patterns. Common fragments include the tropylium ion (m/z 107) and fragments related to the 2C-C backbone.

-

Conclusion

This compound is a powerful pharmacological tool for the specific investigation of the 5-HT2A receptor. Its high potency and selectivity, combined with a well-understood mechanism of action, make it invaluable for research into the physiological and pathological processes governed by serotonergic systems. This guide provides the foundational chemical, pharmacological, and analytical information required for its effective and accurate use in a research setting. Adherence to detailed and validated protocols is essential for generating reliable and reproducible data.

References

- 1. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google Patents [patents.google.com]

- 3. ovid.com [ovid.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 11. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 25C-NBOH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 25C-NBOH hydrochloride (2-({[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol hydrochloride). 25C-NBOH is a potent and selective agonist of the serotonin 5-HT2A receptor, making it a valuable research tool in neuroscience and pharmacology. This document outlines a representative synthetic approach, details various analytical characterization methods with compiled data, and illustrates the key signaling pathways associated with its mechanism of action. The information is presented to be a practical resource for researchers working with or developing related compounds.

Introduction

25C-NBOH is a derivative of the phenethylamine hallucinogen 2C-C, characterized by the addition of an N-(2-hydroxybenzyl) group to the amine.[1] This structural modification confers high affinity and selectivity for the serotonin 5-HT2A receptor.[2] As a potent agonist, 25C-NBOH is instrumental in studying the physiological and pathological roles of the 5-HT2A receptor, which is implicated in various neurological processes and is a target for therapeutic interventions in psychiatric disorders. Understanding its synthesis and chemical properties is crucial for its application in research and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a reductive amination reaction between the precursor phenethylamine, 2C-C (2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine), and 2-hydroxybenzaldehyde. The resulting freebase is then converted to its hydrochloride salt for improved stability and handling.

General Synthetic Scheme

The synthesis of N-benzylphenethylamines like 25C-NBOH generally follows the reaction pathway illustrated below. This involves the formation of an intermediate imine from the phenethylamine and benzaldehyde, which is then reduced to the secondary amine.

Experimental Protocol (Representative)

While a specific, detailed protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general procedure for the reductive amination of phenethylamines can be adapted.[3][4][5] The following is a representative protocol:

Materials:

-

2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine (2C-C)

-

2-Hydroxybenzaldehyde

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or another suitable solvent

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: Dissolve 2C-C in methanol. To this solution, add an equimolar amount of 2-hydroxybenzaldehyde. The mixture is typically stirred at room temperature for a period of 1 to 3 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is then cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reduction of the imine.

-

Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 25C-NBOH freebase.

-

Purification: The crude product can be purified using column chromatography on silica gel.

-

Salt Formation: The purified 25C-NBOH freebase is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The this compound salt will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes key analytical data obtained from various techniques.

| Parameter | Data |

| IUPAC Name | 2-({[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol hydrochloride |

| Molecular Formula | C₁₇H₂₁Cl₂NO₃ |

| Molecular Weight | 358.26 g/mol |

| Appearance | White solid material.[6] |

| Melting Point | Not explicitly reported in the searched literature. A related compound, 25CN-NBOMe hydrochloride, has a reported melting point of 194-196 °C.[7] |

| ¹H NMR (600 MHz, CD₃OD) | δ 7.29 (dd, J = 7.7, 1.6 Hz, 1H), 7.23 (td, J = 7.8, 1.7 Hz, 1H), 7.03 (s, 1H), 6.91 (s, 1H), 6.88 (dd, J = 8.2, 1.1 Hz, 1H), 6.81 (td, J = 7.5, 1.2 Hz, 1H), 4.21 (s, 2H), 3.86 (s, 3H), 3.79 (s, 3H), 3.33-3.29 (m, 2H), 3.06-3.02 (m, 2H).[8] |

| ¹³C NMR (150 MHz, CD₃OD) | δ 156.4, 153.5, 152.0, 132.8, 132.2, 129.8, 124.9, 120.3, 117.8, 117.0, 116.2, 115.1, 57.1, 56.9, 48.9, 47.1, 28.5.[8] |

| FTIR (ATR, cm⁻¹) | The spectrum shows characteristic peaks corresponding to O-H, N-H, C-H, C=C (aromatic), and C-O vibrations. A notable feature is a band around 1250 cm⁻¹ associated with asymmetric C-O-C vibrations, which can help distinguish it from related NBOMe compounds.[9] |

| Mass Spectrometry (LC-MS/MS) | Precursor Ion [M+H]⁺: m/z 322. Product ions are observed at various collision energies, with characteristic fragments corresponding to the loss of the hydroxybenzyl group and other cleavages.[9][10] Due to thermal instability, 25C-NBOH degrades to 2C-C under typical GC-MS conditions.[1] |

Mechanism of Action and Signaling Pathways

25C-NBOH exerts its effects primarily through its potent agonism at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates downstream signaling through two main pathways: the canonical Gq/11 pathway and the β-arrestin pathway.

5-HT2A Receptor Signaling

The binding of 25C-NBOH to the 5-HT2A receptor induces a conformational change that facilitates the coupling and activation of intracellular signaling proteins.

References

- 1. 25C-NBOH - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cfsre.org [cfsre.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH | springermedizin.de [springermedizin.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 25C-NBOH Hydrochloride at 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 25C-NBOH hydrochloride, a potent and selective agonist for the serotonin 2A (5-HT2A) receptor. The document details its binding affinity, functional activity with a focus on biased agonism, and the key signaling pathways it modulates. Furthermore, it outlines detailed experimental protocols for the assays cited, offering a practical resource for researchers in the field.

Introduction to this compound

25C-NBOH, or N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine, is a derivative of the 2C-C phenethylamine. It is recognized for its high affinity and selectivity for the 5-HT2A receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, implicated in various processes including cognition, mood, and perception. It is also the primary target for psychedelic drugs. Understanding the precise mechanism of action of selective agonists like 25C-NBOH is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.

Binding Affinity of 25C-NBOH at the 5-HT2A Receptor

25C-NBOH exhibits high-nanomolar to sub-nanomolar affinity for the human 5-HT2A receptor. The binding affinity is typically determined through radioligand competition binding assays, where 25C-NBOH competes with a radiolabeled antagonist, such as [3H]ketanserin, for binding to the receptor.

| Parameter | Value | Cell Line | Radioligand | Reference |

| pKi | 8.88 | Not Specified | Not Specified | [1] |

| KD | ~1 nM | Recombinant | [3H]25CN-NBOH | [2] |

Table 1: Binding Affinity of 25C-NBOH for the Human 5-HT2A Receptor. This table summarizes the reported binding affinity values for 25C-NBOH.

Functional Activity and Biased Agonism

The 5-HT2A receptor is known to signal through at least two major pathways: the canonical Gαq-mediated pathway and the β-arrestin pathway. 25C-NBOH has been shown to be a biased agonist, preferentially activating one pathway over the other. This functional selectivity is a critical aspect of its pharmacological profile.

Gαq-Mediated Signaling Pathway

Activation of the Gαq protein by the 5-HT2A receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is associated with many of the acute cellular effects of 5-HT2A receptor activation.

β-Arrestin Signaling Pathway

Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT2A receptor. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, and also initiate a separate wave of G protein-independent signaling.

Recent studies have demonstrated that 25C-NBOH and its analogs can exhibit biased agonism towards the β-arrestin pathway over the Gαq pathway. This has significant implications for drug development, as it may be possible to design ligands that selectively engage therapeutic pathways while avoiding those responsible for undesirable side effects.

| Assay Type | EC50 (nM) | Emax (% of LSD) | Cell Line | Reference |

| miniGαq Recruitment | 8.6 | 123% | HEK293 | [3][4] |

| β-arrestin2 Recruitment | 2.8 | 150% | HEK293 | [3][4] |

| Calcium Flux | Not explicitly for 25C-NBOH, but a key Gq-pathway readout | - | HEK293 or CHO | [5] |

Table 2: Functional Activity of 25C-NBOH at the Human 5-HT2A Receptor. This table presents the potency (EC50) and efficacy (Emax) of 25C-NBOH in assays measuring Gq and β-arrestin pathway activation. The data indicates a preference for the β-arrestin pathway.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in 25C-NBOH's mechanism of action, the following diagrams have been generated using the DOT language.

References

- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]

- 2. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Selective Serotonin Receptor Agonist 25C-NBOH Hydrochloride: A Technical Guide to its 5-HT Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

25C-NBOH hydrochloride, a derivative of the phenethylamine hallucinogen 2C-C, has emerged as a significant tool in neuroscience research due to its potent and selective agonist activity at the serotonin 2A (5-HT2A) receptor.[1][2][3] First synthesized in 2011 by Martin Hansen at the University of Copenhagen, this compound has garnered interest for its potential to elucidate the complex signaling pathways associated with the 5-HT2A receptor, which is a key target for psychedelic drugs and atypical antipsychotics.[1] This technical guide provides an in-depth overview of 25C-NBOH's selectivity for serotonin receptors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Chemical and Pharmacological Profile

25C-NBOH, chemically known as 2-[[2-(4-chloro-2,5-dimethoxy-phenyl)ethylamino]methyl]phenol, is a substituted phenethylamine.[2] The addition of an N-(2-hydroxybenzyl) group to the amine of 2C-C significantly enhances its affinity and potency for the 5-HT2A receptor.[4] It is a potent partial agonist at the 5-HT2A receptor, and its psychedelic effects are primarily mediated through the activation of this receptor.[1][5]

Quantitative Analysis of Serotonin Receptor Selectivity

The selectivity of 25C-NBOH for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2B and 5-HT2C receptors, is a key feature that makes it a valuable research tool. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of 25C-NBOH at various serotonin receptors.

Table 1: Binding Affinity (Ki) of 25C-NBOH at Human Serotonin Receptors

| Receptor | Ki (nM) | Radioligand | Source |

| 5-HT2A | ~1 | [3H]25CN-NBOH | [6] |

| 5-HT2A | pKi 9.4 | Not Specified | [1] |

| 5-HT2C | pKi 7.8 | Not Specified | [1] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity (EC50) of 25C-NBOH at Human Serotonin Receptors

| Receptor | Assay Type | EC50 (nM) | Source |

| 5-HT2A | Calcium Mobilization | ~0.40 | [4] |

| 5-HT2C | Calcium Mobilization | 15 | [4] |

| 5-HT2A | IP-1 Accumulation | 0.51 - 1.5 | [7] |

| 5-HT2C | IP-1 Accumulation | 13.8 | [7] |

These data clearly demonstrate the high affinity and functional potency of 25C-NBOH at the 5-HT2A receptor, with significantly lower affinity and potency at the 5-HT2C receptor. This selectivity is crucial for studies aiming to isolate the effects of 5-HT2A receptor activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity of 25C-NBOH.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from serotonin receptors by 25C-NBOH.

Materials:

-

Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A, 5-HT2C).

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of 25C-NBOH.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of 25C-NBOH.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of 25C-NBOH that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptor signaling like that of the 5-HT2A receptor.

Objective: To determine the potency (EC50) of 25C-NBOH in activating the 5-HT2A receptor and inducing a calcium response.

Materials:

-

Cells stably expressing the target serotonin receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

This compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with an automated injection system.

Procedure:

-

Plate the cells in the 96-well microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Inject different concentrations of 25C-NBOH into the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Determine the peak fluorescence response for each concentration of 25C-NBOH.

-

Plot the peak response against the logarithm of the 25C-NBOH concentration to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of 25C-NBOH that produces 50% of the maximal response.

Caption: Workflow for a calcium flux assay.

Signaling Pathways

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway by an agonist like 25C-NBOH leads to a cascade of intracellular events.

Caption: The Gq signaling cascade activated by 25C-NBOH.

Conclusion

This compound is a highly potent and selective agonist of the 5-HT2A receptor. Its favorable selectivity profile, particularly over the 5-HT2C and 5-HT2B receptors, makes it an invaluable pharmacological tool for investigating the specific roles of the 5-HT2A receptor in both normal physiological processes and in pathological conditions. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support researchers in utilizing 25C-NBOH to its full potential in advancing our understanding of serotonergic neurotransmission.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. cfsre.org [cfsre.org]

- 3. 25C-NBOH - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 25C-NBOH Hydrochloride for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25C-NBOH hydrochloride is a potent and selective serotonin 5-HT2A receptor agonist, belonging to the N-benzylphenethylamine class of compounds. Its high affinity for this key receptor, implicated in a range of neuropsychiatric conditions, makes it a valuable tool for scientific research. However, its legal status is complex and varies significantly across jurisdictions, often falling under the purview of controlled substance analogue laws due to its structural similarity to regulated psychoactive substances. This guide provides a comprehensive overview of the legal landscape, pharmacological profile, and essential experimental protocols for researchers investigating this compound.

Legal Status for Scientific Research

The legal status of this compound is not uniform globally and is subject to the specific regulations of individual countries. Researchers must ensure compliance with all applicable national and local laws.

| Jurisdiction | Legal Status | Notes for Researchers |

| United States | Not explicitly scheduled at the federal level, but highly likely to be considered a controlled substance analogue under the Federal Analogue Act.[1] | Possession, synthesis, and research with this compound would likely be prosecuted as a Schedule I offense due to its structural and pharmacological similarity to 25C-NBOMe, a Schedule I substance.[2][3][4] Researchers should contact the Drug Enforcement Administration (DEA) for clarification and to obtain the necessary registrations. |

| United Kingdom | Class A drug under the Misuse of Drugs Act 1971.[5][6] | A Home Office license is required for any research involving this substance. |

| Germany | Regulated under the New Psychoactive Substances Act (NpSG). | Industrial and scientific use is permitted, but it is not approved for human consumption.[5] Researchers must comply with the provisions of the NpSG. |

| Canada | While not explicitly listed, its structural analogue 25C-NBOMe is a Schedule III controlled substance under the Controlled Drugs and Substances Act.[7][8] | It is highly probable that 25C-NBOH would be treated as a controlled substance analogue. Researchers should consult with Health Canada for guidance and licensing requirements. |

| Australia | Not explicitly scheduled, but likely falls under the general prohibitions of state and territory drug laws. | All new psychoactive substances are generally considered illegal.[9] Researchers should seek guidance from the Therapeutic Goods Administration (TGA) and relevant state health authorities. |

| Japan | Classified as a "Designated Substance" .[10] | Its manufacture, import, sale, possession, and use are prohibited except for scientific and research purposes under strict regulation.[10] |

| Brazil | Classified as a prohibited psychotropic (Class F2) . | Research use is highly restricted and requires specific authorization from the Brazilian Health Regulatory Agency (ANVISA).[5] |

| European Union | No EU-wide ban, but individual member states have their own regulations. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new psychoactive substances.[11][12][13] | Researchers must consult the specific laws of the member state in which they operate. |

Pharmacological Profile

25C-NBOH is a potent partial agonist at the serotonin 5-HT2A receptor with significant selectivity over other serotonin receptor subtypes.[14]

Quantitative Pharmacological Data

| Receptor | Assay Type | Value | Species | Reference |

| 5-HT2A | EC50 (Calcium Mobilization) | ~0.40 nM | Human | [14] |

| 5-HT2C | EC50 (Calcium Mobilization) | 15 nM | Human | [14] |

| 5-HT2A | pKi | 9.4 | Human | [15] |

| 5-HT2C | pKi | 7.8 | Human | [15] |

| 5-HT2A | Ki (2C/2A Ratio) | 52-81 fold selectivity vs 5-HT2C | Human | [11] |

| 5-HT2B | Ki (2B/2A Ratio) | 37 fold selectivity vs 5-HT2A | Human | [11] |

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of N-benzylphenethylamines via reductive amination, adapted for 25C-NBOH.

Materials:

-

2-(4-chloro-2,5-dimethoxyphenyl)ethanamine hydrochloride (2C-C HCl)

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)

-

Dichloromethane (DCM) or Ethanol (EtOH)

-

Triethylamine (TEA) (if using NaBH4 in EtOH)

-

Hydrochloric acid (HCl) solution in diethyl ether or ethanol

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Imine Formation:

-

To a solution of 2C-C hydrochloride (1.0 eq) in DCM, add salicylaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Salt Formation:

-

Dissolve the purified freebase in a minimal amount of diethyl ether or ethanol.

-

Add a solution of HCl in diethyl ether or ethanol dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.[13][16]

-

Analytical Characterization:

-

GC-MS: Due to thermal instability, derivatization (e.g., acetylation) is required before analysis.[4][17]

-

LC-MS: Provides accurate mass for confirmation.[9]

-

NMR (¹H and ¹³C): To confirm the chemical structure.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of 25C-NBOH for the 5-HT2A receptor using a competition binding assay with a radiolabeled antagonist.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, [³H]ketanserin, and cell membrane suspension to wells.

-

Non-specific Binding: Add assay buffer, [³H]ketanserin, a high concentration of unlabeled ketanserin, and cell membrane suspension to wells.

-

Competition: Add assay buffer, [³H]ketanserin, varying concentrations of 25C-NBOH, and cell membrane suspension to wells.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of the wells through the glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 25C-NBOH.

-

Determine the IC50 value (the concentration of 25C-NBOH that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][10]

-

In Vitro Calcium Flux Functional Assay

This protocol measures the functional potency (EC50) of 25C-NBOH by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic read capability and automated injectors.

Procedure:

-

Cell Plating: Seed the cells into the 96-well plates and allow them to grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

-

Assay:

-

Place the plate in the fluorescence plate reader and measure baseline fluorescence.

-

Using the automated injector, add varying concentrations of 25C-NBOH to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the peak calcium response.

-

-

Data Analysis:

In Vivo Mouse Head-Twitch Response (HTR) Assay

The HTR is a behavioral proxy for 5-HT2A receptor activation in rodents.

Materials:

-

Male C57BL/6J mice.

-

Observation chambers.

-

This compound dissolved in sterile saline.

-

Vehicle control (sterile saline).

-

Video recording equipment or a trained observer.

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

-

Drug Administration: Administer this compound or vehicle via a chosen route (e.g., subcutaneous or intraperitoneal injection).

-

Observation: Immediately after injection, begin observing the mice and counting the number of head twitches for a defined period (e.g., 30-60 minutes).[1][3][20][21] A head twitch is a rapid, rotational movement of the head.

-

Data Analysis:

Mandatory Visualizations

Logical workflow for determining the legal status of 25C-NBOH for research.

A typical experimental workflow for the synthesis of this compound.

Signaling pathways activated by 25C-NBOH at the 5-HT2A receptor.

Disclaimer

This document is intended for informational and research purposes only. This compound is a potent psychoactive substance and is not for human or veterinary use. All handling and research involving this compound must be conducted in strict accordance with all applicable laws and regulations, and with appropriate safety precautions in a licensed laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cfsre.org [cfsre.org]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abcam.co.jp [abcam.co.jp]

- 13. caymanchem.com [caymanchem.com]

- 14. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. studylib.net [studylib.net]

- 16. 25I-NBOH: a new potent serotonin 5-HT2A receptor agonist identified in blotter paper seizures in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Head-twitch response - Wikipedia [en.wikipedia.org]

- 20. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 25C-NBOH (CAS Number: 1539266-20-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of the compound with CAS number 1539266-20-0, known as 25C-NBOH. A potent and selective serotonin 5-HT2A receptor agonist, 25C-NBOH serves as a valuable tool in neuroscience research for investigating the roles of this receptor in various physiological and pathological processes. This document details its chemical properties, pharmacological profile, key experimental applications, and the signaling pathways it modulates.

Introduction to 25C-NBOH

25C-NBOH, with the formal name 2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride, is a synthetic phenethylamine derivative.[1][2] It is structurally related to the hallucinogen 2C-C, with the addition of an N-(2-hydroxybenzyl) group to the amine.[1][3] This modification significantly enhances its potency and selectivity for the serotonin 5-HT2A receptor.[1][3] Primarily utilized in forensic and research settings, 25C-NBOH is instrumental in studies aiming to elucidate the function and signaling of the 5-HT2A receptor.[1][3]

Chemical and Pharmacological Properties

The key properties of 25C-NBOH are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 1539266-20-0 | [1][2][3] |

| Formal Name | 2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride | [1] |

| Synonyms | 2C-C-NBOH, NBOH-2CC | [4] |

| Molecular Formula | C₁₇H₂₀ClNO₃ • HCl | [1] |

| Formula Weight | 358.3 g/mol | [1][3] |

| Purity | ≥98% | [1][3] |

| Formulation | A crystalline solid | [1][3] |

| 5-HT2A Receptor EC₅₀ | ~0.40 nM | [1][3] |

| 5-HT2C Receptor EC₅₀ | ~15 nM | [1][3] |

Core Research Applications: Selective 5-HT2A Receptor Agonism

The primary research application of 25C-NBOH stems from its potent and selective agonist activity at the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) widely distributed in the central nervous system, particularly in cortical regions, and is implicated in a vast array of functions including learning, memory, mood, and perception.

Dysregulation of 5-HT2A receptor signaling is associated with various neuropsychiatric disorders, such as schizophrenia, depression, and anxiety. As a selective agonist, 25C-NBOH allows researchers to specifically probe the downstream consequences of 5-HT2A receptor activation, both in vitro and in vivo.

In Vitro Studies

In cell-based assays, 25C-NBOH is used to characterize the signaling pathways coupled to the 5-HT2A receptor. Its high potency makes it suitable for use in low concentrations to elicit measurable responses.

In Vivo Studies

In animal models, 25C-NBOH is employed to investigate the behavioral and physiological effects of 5-HT2A receptor activation. A key behavioral assay is the head-twitch response (HTR) in rodents, which is a well-established behavioral proxy for 5-HT2A receptor activation by hallucinogens.[5]

Signaling Pathways Modulated by 25C-NBOH

Activation of the 5-HT2A receptor by an agonist like 25C-NBOH initiates intracellular signaling cascades through two primary pathways: the canonical Gq-protein pathway and the β-arrestin pathway.

Gq-Protein Signaling Pathway

The 5-HT2A receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist-bound 5-HT2A receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitize the G-protein signaling and can initiate a separate wave of signaling, often involving the MAPK/ERK pathway.

Experimental Protocols

The following sections provide generalized protocols for key experiments involving 25C-NBOH. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of 25C-NBOH via Reductive Amination

This protocol outlines the general synthesis of N-benzylphenethylamines, which can be adapted for 25C-NBOH.

Materials:

-

2C-C hydrochloride

-

2-Hydroxybenzaldehyde

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Suspend 2C-C hydrochloride (1.0 mmol) and 2-hydroxybenzaldehyde (1.1 equiv) in ethanol (10 mL).

-

Add triethylamine (1.0 equiv) to the suspension and stir until imine formation is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding 1 M HCl.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in water and basify with 1 M NaOH.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Precipitate the hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in diethyl ether.

In Vivo Head-Twitch Response (HTR) Assay in Mice

Materials:

-

25C-NBOH solution in sterile saline

-

Male C57BL/6J mice

-

Observation chambers

Procedure:

-

Habituate the mice to the experimental room and observation chambers for at least 60 minutes before the experiment.

-

Administer 25C-NBOH or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Immediately place the mouse in an individual observation chamber.

-

Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is characterized as a rapid, rotational movement of the head.

-

Data are typically expressed as the mean number of head twitches ± SEM.

In Vitro Calcium Flux Assay

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading capability

Procedure:

-

Seed the 5-HT2A expressing cells into the microplates and culture overnight.

-

Prepare a dye loading solution containing the calcium-sensitive dye in assay buffer.

-

Remove the culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

-

Prepare serial dilutions of 25C-NBOH in assay buffer.

-

Place the cell plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

-

Add the 25C-NBOH dilutions to the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the release of intracellular calcium.

-

Data are typically analyzed by calculating the peak fluorescence response and plotting a dose-response curve to determine the EC₅₀ value.

Conclusion

25C-NBOH (CAS 1539266-20-0) is a potent and selective 5-HT2A receptor agonist that serves as an invaluable tool for neuroscience and pharmacological research. Its ability to specifically activate the 5-HT2A receptor allows for the detailed investigation of this receptor's role in health and disease. This guide provides a foundational understanding of its properties, applications, and the experimental methodologies for its use, intended to facilitate further research into the complex serotonergic system.

References

25C-NBOH Hydrochloride: An In-Depth Technical Guide to Purity and Analytical Standards for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, analytical standards, and key experimental protocols for 25C-NBOH hydrochloride (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride), a potent and selective serotonin 5-HT2A receptor agonist. This document is intended to serve as a critical resource for researchers utilizing this compound in preclinical studies, drug development, and forensic analysis.

Core Compound Specifications and Purity

This compound is a derivative of the phenethylamine 2C-C and is primarily available as an analytical reference standard. Commercial suppliers typically guarantee a purity of ≥98%, which is essential for accurate and reproducible experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound analytical standards.

| Identifier | Value | Reference |

| CAS Number | 1539266-20-0 | [1][2] |

| Molecular Formula | C₁₇H₂₀ClNO₃ • HCl | [1][2] |

| Formula Weight | 358.3 g/mol | [1][2] |

| Purity Specification | ≥98% (by HPLC) | [1][3] |

| Appearance | Crystalline solid; White to beige powder | [1][3] |

| Mass Spectrometry Data (from Certificate of Analysis) | Value | Reference |

| Chemical Formula | C₁₇H₂₀ClNO₃ | [1] |

| Theoretical Exact Mass [M+H]⁺ | 322.1210 amu | [1] |

| Measured Exact Mass [M+H]⁺ | 322.1203 amu | [1] |

| Mass Error | 2.09 ppm | [1] |

Analytical Methodologies for Quality Control

Accurate characterization of this compound requires robust analytical methods. Due to the compound's thermal instability, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are preferred for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification but typically requires derivatization.

Recommended Quantitative Purity Analysis: HPLC-UV

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for determining the purity of this compound bulk material. This method is based on established principles for the analysis of phenethylamine compounds.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 284 nm[2]

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol or a suitable solvent to a final concentration of approximately 1 mg/mL.

Qualitative Identification: GC-MS and LC-QTOF-MS

For structural confirmation and identification, mass spectrometry techniques are indispensable.

GC-MS Protocol (with Derivatization): [4]

-

Sample Preparation: Perform an acid/base extraction of the sample.

-

Derivatization: Due to thermal instability and potential degradation to 2C-C, derivatization is required.[4][5] Add 50 µL of acetic anhydride to the dried extract, incubate at room temperature for 30 minutes. Add 50 µL of concentrated NH₄OH, vortex, and allow the layers to separate. Analyze the organic layer.[4]

-

Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.[4]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.[4]

-

Carrier Gas: Helium at a flow rate of 1.46 mL/min.[4]

-

Temperatures:

-

Oven Program: Start at 50°C, ramp at 30°C/min to 340°C, and hold for 2.3 minutes.[4]

-

Injection: 1 µL, splitless.[4]

-

Mass Scan Range: 40-550 m/z.[4]

LC-QTOF-MS Protocol: [4]

-

Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or equivalent.[4]

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[4]

-

Mobile Phase:

-

Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes.[4]

-

Flow Rate: 0.4 mL/min (typical for this column dimension).

-

Temperatures:

-

Injection Volume: 10 µL.[4]

-

QTOF Parameters: TOF MS Scan Range: 100-510 Da.[4]

Purification to an Analytical Standard Grade

Achieving a purity of ≥98% for this compound requires careful purification, typically as the final step after synthesis. Recrystallization is a common and effective method for purifying crystalline solids like hydrochloride salts.

General Recrystallization Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol (IPA) or ethanol/water mixtures are often suitable for phenethylamine hydrochlorides.

-

Dissolution: In a clean flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution. Stir and heat the mixture gently.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should initiate. To maximize the yield, the flask can be subsequently placed in an ice bath or refrigerator.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

Caption: Workflow for 25C-NBOH HCl analysis.

5-HT2A Receptor Signaling Pathway

25C-NBOH exerts its biological effects primarily through the activation of the 5-HT2A receptor, which is coupled to the Gq alpha subunit. The diagram below outlines this key signaling cascade.

Caption: 5-HT2A receptor Gq signaling cascade.

References

Safety and Handling of 25C-NBOH Hydrochloride: A Technical Guide for Laboratory Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 25C-NBOH hydrochloride is a potent psychoactive research chemical. The toxicological properties of this compound are not yet fully understood. This document is intended to provide guidance on safety and handling precautions in a controlled laboratory setting and is not an endorsement of its use. All laboratory personnel must be thoroughly trained in handling potent compounds and adhere to all institutional and regulatory guidelines.

Executive Summary

This compound, a derivative of the phenethylamine 2C-C, is a potent serotonin 5-HT₂ₐ receptor agonist.[1] Due to its high potency and limited toxicological data, it must be handled with extreme caution in a laboratory environment. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, risk mitigation strategies, and emergency protocols to ensure the safety of laboratory personnel. While specific quantitative toxicity data for 25C-NBOH is scarce, this guide draws upon information from structurally similar NBOMe compounds to establish a conservative safety framework.

Hazard Identification and Classification

While some safety data sheets (SDS) for this compound state that it is not a classified hazardous substance, this should be regarded with extreme caution due to the known toxic effects of closely related compounds.[2] The structurally similar 25C-NBOMe is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] Therefore, it is prudent to handle this compound as a highly potent and potentially toxic substance.

Potential Health Effects:

-

Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[4] Overdoses with related NBOMe compounds have been associated with severe adverse events, including fatalities.[5]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]

-

Neurological Effects: As a potent psychoactive substance, it can cause profound alterations in perception, mood, and thought. In a laboratory setting, accidental exposure could lead to disorientation, impaired judgment, and unpredictable behavior, creating a significant safety risk.

Toxicological Data

There is a significant lack of formal toxicological studies, including a determined LD50, for this compound.[2] However, data from related compounds, particularly 25C-NBOMe, can be used to infer its potential toxicity.

| Compound | Data Type | Value | Species/System | Reference |

| 25C-NBOMe | Postmortem Blood Concentration | 2.07 ng/mL | Human | [6] |

| 25B-NBOMe | Postmortem Blood Concentration | 1.59 ng/mL | Human | [7] |

| 25I-NBOMe | Postmortem Blood Concentration | 19.8 ng/mL | Human | [7] |

| 25C-NBOMe | In Vitro Neurotoxicity (IC50) | 89 µM | SH-SY5Y cells | [8] |

| 25C-NBOMe | In Vitro Neurotoxicity (IC50) | 78 µM | PC12 cells | [8] |

| 25C-NBOMe | In Vitro Neurotoxicity (IC50) | 62 µM | SN4741 cells | [8] |

Table 1: Summary of Toxicological Data for NBOMe Compounds

Experimental Protocols and Handling Procedures

Given the high potency and unknown toxicological profile of this compound, a multi-layered approach to safety is mandatory. This includes engineering controls, administrative controls, and personal protective equipment (PPE).

Risk Assessment and Containment

A thorough risk assessment must be conducted before any work with this compound commences. The level of containment should be determined by the quantity of material being handled and the nature of the procedure.

Caption: Risk assessment workflow for determining the appropriate containment level.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential to prevent accidental exposure.

Caption: Required personal protective equipment for handling this compound.

Weighing and Solution Preparation

-

Weighing: All weighing of solid this compound must be performed in a containment device such as a ventilated balance enclosure or a glovebox.

-

Solution Preparation: Prepare solutions within a certified chemical fume hood. Handle the solid with care to avoid generating dust. Use a wetting agent (e.g., the solvent to be used) to gently slurry the powder before fully dissolving.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical.

Experimental Protocol: Spill Decontamination

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the area. Restrict access to the contaminated zone.

-

Alert: Inform the laboratory supervisor and institutional safety officer.

-

Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the PPE protocol diagram.

-

Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a wetted absorbent pad to prevent aerosolization.

-

Decontamination Solution: Prepare a decontamination solution. While a specific validated decontamination agent for 25C-NBOH is not documented, a common approach for phenethylamines involves oxidation. A freshly prepared 10% bleach solution can be effective.

-

Application: Gently apply the decontamination solution to the spill, working from the outside in. Avoid scrubbing, which could generate aerosols.

-

Contact Time: Allow a minimum contact time of 30 minutes.

-

Wipe and Rinse: Wipe the area with clean, damp cloths. Follow with a final rinse using water and then 70% ethanol.

-

Waste Disposal: All contaminated materials (absorbent pads, wipes, PPE) must be collected in a sealed, labeled hazardous waste container for disposal according to institutional and regulatory guidelines.

Caption: Step-by-step workflow for responding to a this compound spill.

Storage and Disposal

-

Storage: Store this compound in a securely sealed, clearly labeled container. The container should be kept in a locked, ventilated, and access-controlled cabinet. For long-term storage, refrigeration or freezing in a desiccated environment is recommended to maintain stability.

-

Disposal: All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.

Emergency Procedures

In Case of Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Provide the attending medical personnel with the Safety Data Sheet and any other available information on the compound.

Conclusion

This compound is a highly potent research chemical with an incompletely defined safety profile. The information and protocols outlined in this guide are based on the principles of prudent laboratory practice for handling potent compounds and data from structurally related analogs. A strong safety culture, rigorous adherence to protocols, and thorough training are paramount to minimizing the risks associated with the laboratory use of this compound. All researchers have a responsibility to seek out the most current safety information and to conduct their work in a manner that ensures their safety and the safety of their colleagues.

References

- 1. caymanchem.com [caymanchem.com]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Recommendations for Specimen Collection for NBOMe Analysis in Clinical Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 25C-NBOMe: preliminary data on pharmacology, psychoactive effects, and toxicity of a new potent and dangerous hallucinogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 25C-NBOH Hydrochloride in In Vitro Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of 25C-NBOH hydrochloride, a potent and selective serotonin 5-HT2A receptor agonist. The protocols detailed below are synthesized from established methodologies for N-benzylphenethylamines and are intended to assist researchers in conducting receptor binding and functional assays to determine the affinity and efficacy of this compound.

Introduction

25C-NBOH is a derivative of the 2C-C phenethylamine and a member of the N-benzylphenethylamine (NBOH) class of compounds. It is recognized for its high affinity and selectivity for the serotonin 2A (5-HT2A) receptor, which is a key target in the development of therapeutics for various neuropsychiatric disorders.[1][2] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[3][4] Agonist binding initiates a cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] This process culminates in an increase in intracellular calcium levels.[3][5] Understanding the interaction of novel compounds like 25C-NBOH with the 5-HT2A receptor is crucial for advancing drug discovery in this area.

Data Presentation

The following tables summarize representative quantitative data for 25C-NBOH and related compounds at the 5-HT2A receptor. This data is illustrative and may vary based on experimental conditions.

Table 1: Receptor Binding Affinities (Ki) of 25C-NBOH and Reference Compounds at the 5-HT2A Receptor

| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| 25CN-NBOH | [3H]Ketanserin | Recombinant | ~1 | [6] |

| Ketanserin | [3H]Ketanserin | Recombinant | 2.5 | [3] |

| Risperidone | [3H]Ketanserin | Recombinant | 4.0 | [3] |

| Pimavanserin | [3H]Ketanserin | Recombinant | 0.8 | [3] |

Note: Data for 25CN-NBOH, a close analog, is presented as a proxy for 25C-NBOH.

Table 2: Functional Potency (EC50) and Efficacy of 25C-NBOH Analogs at the 5-HT2A Receptor

| Compound | Assay Type | Cell Line | EC50 (nM) | Efficacy (% of 5-HT) | Reference |

| 25CN-NBOH | β-arrestin2 Recruitment | HEK293 | 2.8 | 150% | [7][8] |

| 25CN-NBOH | miniGαq Recruitment | HEK293 | 8.6 | 123% | [7][8] |

| 25I-NBOH | IP-1 Accumulation | HEK293 | 0.51 - 1.5 | Full Agonist | [9] |

| Serotonin (5-HT) | IP-1 Accumulation | HEK293 | ~40 | 100% | [9] |

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Displacement Assay Workflow.

Logical Relationship for Data Analysis

Caption: Logic for Ki Determination from Raw Data.

Experimental Protocols

Radioligand Displacement Binding Assay for 5-HT2A Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competitive displacement of a known radioligand.[4][10]

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (a 5-HT2A antagonist) is commonly used.[11][12]

-

Test Compound: this compound.

-

Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM Ketanserin).[11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Microplates.

-

Glass Fiber Filter Plates: Pre-soaked in 0.5% polyethyleneimine.[12]

-

Cell Harvester.

-

Microplate Scintillation Counter.

-

Scintillation Cocktail.

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to designated wells:

-

Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and 100 µL of cell membrane suspension.[4][11]

-

Non-specific Binding: 50 µL of non-specific ligand, 50 µL [3H]Ketanserin, and 100 µL of cell membrane suspension.[4]

-

Test Compound: 50 µL of this compound dilution, 50 µL [3H]Ketanserin, and 100 µL of cell membrane suspension.[4]

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.[11]

-

Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[4]

-

Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[4]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Determine the percent inhibition of specific binding at each concentration of 25C-NBOH.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This assay measures the ability of 25C-NBOH to act as an agonist at the 5-HT2A receptor by detecting the resulting increase in intracellular calcium concentration.[5][13][14]

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[5]

-

Cell Culture Medium.

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.[5]

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[5]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound.

-

Positive Control: A known 5-HT2A agonist (e.g., Serotonin).

-